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Compound of Interest

Compound Name: C.I. Pigment Red 52, disodium salt

Cat. No.: B1497102 Get Quote

Application Notes
This document provides a detailed methodology for the synthesis of C.I. Pigment Red 52 as its

disodium salt, a key intermediate in the production of calcium (Pigment Red 52:1) and

manganese (Pigment Red 52:2) laked pigments.[1] These pigments find extensive use in

printing inks and lacquers.[1] The protocol is intended for researchers, scientists, and

professionals in drug development and materials science who require a high-purity synthesis of

this azo pigment.

The synthesis involves a two-step process: the diazotization of 2-amino-5-chloro-p-

toluenesulfonic acid, followed by an azo coupling reaction with 3-hydroxy-2-naphthoic acid

under alkaline conditions. Careful control of temperature and pH is crucial for maximizing yield

and purity.[2] The final product is isolated as the disodium salt.

Synthesis Scheme
The overall reaction for the synthesis of C.I. Pigment Red 52 disodium salt is depicted below:
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Caption: Reaction scheme for the synthesis of C.I. Pigment Red 52 disodium salt.

Experimental Protocol
This protocol is based on a reported synthesis with a crude yield of approximately 98%.[1]

Materials and Reagents
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Reagent
Molar Mass ( g/mol
)

Amount (g) Moles (mol)

2-Amino-5-chloro-p-

toluenesulfonic acid
221.65 22.15 0.1

3-Hydroxy-2-

naphthoic acid (β-

oxynaphthoic acid)

188.18 18.8 0.1

Sodium Hydroxide (for

diazotization)
40.00 6.4 0.16

Sodium Hydroxide (for

coupling)
40.00 20.1 0.5025

Sodium Nitrite 69.00 7.2 0.104

Concentrated

Hydrochloric Acid

(~37%)

36.46 ~40 mL -

Amidosulfonic acid 97.09 As needed -

Deionized Water 18.02 ~1150 mL -

Equipment
1000 mL and 2000 mL beakers

Magnetic stirrer and stir bar

Ice bath

Thermometer

pH meter or pH indicator strips

Buchner funnel and filter paper

Drying oven
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Procedure
Part 1: Diazotization of 2-Amino-5-chloro-p-toluenesulfonic acid

In a 1000 mL beaker, dissolve 22.15 g (0.1 mol) of 2-amino-5-chloro-p-toluenesulfonic acid

and 6.4 g of sodium hydroxide in 500 mL of deionized water with stirring.

Cool the solution to 0-5°C in an ice bath.

Slowly add 40 mL of concentrated hydrochloric acid. A suspension will form.

While maintaining the temperature at 0-5°C, add a solution of 7.2 g of sodium nitrite in 100

mL of water dropwise.

Stir the suspension for 30 minutes at 0-5°C.

Test for excess nitrous acid using starch-iodide paper. If positive, add a small amount of

amidosulfonic acid until the test is negative.

Part 2: Azo Coupling

In a 2000 mL beaker, prepare a solution of 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid

and 20.1 g of sodium hydroxide in 550 mL of deionized water.

Cool this solution to 0-5°C in an ice bath.

Slowly add the diazonium salt suspension from Part 1 to the solution of 3-hydroxy-2-

naphthoic acid with vigorous stirring.

Maintain the temperature at 0-5°C and keep the pH between 9 and 11 by adding a 2 M

NaOH solution as needed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 80°C for 30 minutes.[1]

Part 3: Isolation of the Disodium Salt

Allow the red suspension to cool to room temperature.
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To obtain the disodium salt, ensure the final pH of the solution is alkaline (pH > 8) before

filtration. Adjust with 2 M NaOH if necessary.

Filter the precipitate using a Buchner funnel.

Wash the filter cake with a small amount of cold deionized water to remove any remaining

impurities, such as sodium chloride.[1]

Dry the red powder in an oven at 50°C to a constant weight.

Experimental Workflow
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Preparation

Reaction

Work-up

Dissolve 2-amino-5-chloro-p-toluenesulfonic acid
and NaOH in water

Cool amine solution to 0-5°C

Dissolve 3-hydroxy-2-naphthoic acid
and NaOH in water

Cool naphthoic acid solution to 0-5°CAdd HCl and NaNO2 to form diazonium salt

Add diazonium salt to naphthoic acid solution
(pH 9-11)

Heat to 80°C

Cool to room temperature

Filter the precipitate

Wash with deionized water

Dry the product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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